molecular formula C6H4FN3 B1343047 5-Amino-3-fluoropyridine-2-carbonitrile CAS No. 573763-07-2

5-Amino-3-fluoropyridine-2-carbonitrile

Cat. No. B1343047
M. Wt: 137.11 g/mol
InChI Key: BDXBWOYRUFHMKG-UHFFFAOYSA-N
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Description

5-Amino-3-fluoropyridine-2-carbonitrile is a heterocyclic organic compound . It is also known as 5-Amino-2-cyano-3-fluoropyridine or 5-Amino-3-fluoropicolinonitrile . It has a molecular weight of 137.12 . The compound is typically a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for 5-Amino-3-fluoropyridine-2-carbonitrile is 5-amino-3-fluoro-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 .


Physical And Chemical Properties Analysis

5-Amino-3-fluoropyridine-2-carbonitrile is a solid at room temperature . It has a molecular weight of 137.12 . The compound is typically stored at ambient temperature or 2-8°C .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 5-Amino-3-fluoropyridine-2-carbonitrile can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Method : The specific method of synthesis was not detailed in the source, but it mentioned the use of 2-amino-3-hydroxypyridine for the preparation of 3-Hydroxy-2-fluoropyridine .
    • Results : The synthesis of fluorinated pyridines is of interest due to their interesting and unusual physical, chemical and biological properties .
  • Preparation of Nonpeptide Inhibitors of Measles Virus Entry

    • Field : Virology
    • Application : 5-Amino-3-fluoropyridine-2-carbonitrile can be used in the preparation of nonpeptide inhibitors of measles virus entry .
    • Method : The specific method of preparation was not detailed in the source .
    • Results : The outcome of this application was not provided in the source .

Safety And Hazards

5-Amino-3-fluoropyridine-2-carbonitrile is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing personal protective equipment/face protection .

properties

IUPAC Name

5-amino-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXBWOYRUFHMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619248
Record name 5-Amino-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-fluoropyridine-2-carbonitrile

CAS RN

573763-07-2
Record name 5-Amino-3-fluoro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573763-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyano-3-fluoro-5-nitropyridine (0.12g, 0.72 mmol) and iron powder (0.21g, 3.6 mmol, 325 Mesh) were reacted in 1:1 EtOAc/AcOH (10 mL) utilizing the procedure described in example 762D. Trituration of the crude product with ether gave compound 771D (0.093g, 94%) as a pale yellow solid. HPLC: 99% at 1.27 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 mm. MS (ES): m/z 138.02 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
EtOAc AcOH
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.21 g
Type
catalyst
Reaction Step Two
Yield
94%

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